molecular formula C31H22N6 B10873821 7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10873821
M. Wt: 478.5 g/mol
InChI Key: SSAUXEURDGUUHU-UHFFFAOYSA-N
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Description

7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by its fused triazolo-pyrimidine core, which is further substituted with benzyl, diphenyl, and pyridyl groups. The presence of these diverse functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step synthetic routes. One common method includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

When compared to similar compounds, 7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C31H22N6

Molecular Weight

478.5 g/mol

IUPAC Name

10-benzyl-11,12-diphenyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C31H22N6/c1-4-12-22(13-5-1)20-36-28(24-16-8-3-9-17-24)26(23-14-6-2-7-15-23)27-30(36)33-21-37-31(27)34-29(35-37)25-18-10-11-19-32-25/h1-19,21H,20H2

InChI Key

SSAUXEURDGUUHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=N5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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